molecular formula C15H16N2O4S B11794530 2-(2-Acetamido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid

2-(2-Acetamido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid

Cat. No.: B11794530
M. Wt: 320.4 g/mol
InChI Key: LMEQILJVKFOOKO-UHFFFAOYSA-N
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Description

2-(2-Acetamido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid is a compound belonging to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Acetamido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. The reaction generally starts with the condensation of α-halo ketones with thioureas under acidic conditions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Acetamido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the thiazole ring .

Scientific Research Applications

2-(2-Acetamido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Acetamido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole ring.

Uniqueness

What sets 2-(2-Acetamido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The presence of the acetamido and ethoxyphenyl groups can influence its interaction with biological targets, making it a valuable compound for further research.

Properties

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

2-[2-acetamido-4-(4-ethoxyphenyl)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C15H16N2O4S/c1-3-21-11-6-4-10(5-7-11)14-12(8-13(19)20)22-15(17-14)16-9(2)18/h4-7H,3,8H2,1-2H3,(H,19,20)(H,16,17,18)

InChI Key

LMEQILJVKFOOKO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C)CC(=O)O

Origin of Product

United States

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